Difurfuryl sulfide

Catalog No.
S661820
CAS No.
13678-67-6
M.F
C10H10O2S
M. Wt
194.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Difurfuryl sulfide

CAS Number

13678-67-6

Product Name

Difurfuryl sulfide

IUPAC Name

2-(furan-2-ylmethylsulfanylmethyl)furan

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

InChI

InChI=1S/C10H10O2S/c1-3-9(11-5-1)7-13-8-10-4-2-6-12-10/h1-6H,7-8H2

InChI Key

UYLKDZXJEKFFHJ-UHFFFAOYSA-N

SMILES

C1=COC(=C1)CSCC2=CC=CO2

solubility

Insoluble in water,soluble in organic solvents
Miscible at room temperature (in ethanol)

Canonical SMILES

C1=COC(=C1)CSCC2=CC=CO2

The exact mass of the compound Difurfuryl sulfide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water,soluble in organic solventsmiscible at room temperature (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Difurfuryl sulfide (CAS 13678-67-6, FEMA 3238) is a high-impact, sulfur-containing furan derivative functioning as a critical thioether in advanced flavor and fragrance formulations. Characterized by its intense roasted, coffee, and meaty aromatic profile, this compound is distinguished from common thiols by its bis(2-furfuryl) thioether structure. For industrial procurement, its most critical baseline properties include an exceptionally low sensory threshold (ppt to ppb range) and a high boiling point of approximately 265 °C at standard pressure . These attributes make it a highly efficient, low-dosage ingredient that provides robust thermal stability during rigorous manufacturing processes such as baking, roasting, and extrusion [1].

Attempting to substitute difurfuryl sulfide with closely related free thiols, such as furfuryl mercaptan, introduces severe formulation instability. Free thiols are highly susceptible to auto-oxidation, rapidly converting into disulfides (e.g., difurfuryl disulfide) during storage, which fundamentally alters the sensory profile and leads to product staling [1]. Furthermore, substituting with lower molecular weight analogs like furfuryl methyl sulfide results in premature volatilization during thermal processing due to a significantly lower boiling point. Procurement of the exact bis(2-furfuryl) thioether structure is therefore mandatory for applications requiring both long-term oxidative stability and high-temperature flavor retention .

Oxidative Stability and Formulation Shelf-Life

Difurfuryl sulfide features a stable thioether linkage that resists auto-oxidation under standard formulation and storage conditions. In contrast, the primary in-class comparator, furfuryl mercaptan (a free thiol), undergoes rapid oxidative dimerization to form difurfuryl disulfide, shifting the sensory profile from fresh roasted coffee to stale or sulfurous notes over time [1]. The thioether structure of difurfuryl sulfide prevents this specific degradation pathway, maintaining chemical and sensory integrity over extended shelf lives .

Evidence DimensionSusceptibility to oxidative dimerization
Target Compound DataDifurfuryl sulfide (Stable thioether, resists auto-oxidation)
Comparator Or BaselineFurfuryl mercaptan (Free thiol, rapidly oxidizes to difurfuryl disulfide)
Quantified DifferenceComplete elimination of the thiol-to-disulfide degradation pathway
ConditionsLong-term aqueous and lipid-based flavor formulations

Prevents flavor staling and extends the commercial shelf-life of ready-to-drink beverages and packaged foods.

Thermal Retention in High-Temperature Processing

The molecular weight and structural symmetry of difurfuryl sulfide confer a significantly higher boiling point compared to its methylated analogs. Difurfuryl sulfide exhibits a boiling point of approximately 265 °C at 760 mmHg, whereas furfuryl methyl sulfide is highly volatile, boiling at roughly 64-65 °C at 15 mmHg (translating to a much lower standard boiling point) . This massive difference in volatility drastically reduces the flash-off rate during high-temperature manufacturing processes .

Evidence DimensionBoiling Point / Volatilization threshold
Target Compound DataDifurfuryl sulfide (~265 °C at 760 mmHg)
Comparator Or BaselineFurfuryl methyl sulfide (64-65 °C at 15 mmHg)
Quantified DifferenceSubstantially lower vapor pressure and higher thermal retention
ConditionsStandard atmospheric pressure during thermal processing

Ensures that the critical roasted flavor notes survive high-heat manufacturing steps like baking, extrusion, and roasting without requiring massive over-dosing.

Sensory Threshold and Dosage Efficiency

Difurfuryl sulfide is classified as a high-impact flavor compound with an exceptionally low sensory threshold in the parts-per-trillion (ppt) to parts-per-billion (ppb) range[1]. When compared to standard Maillard reaction products like generic pyrazines, which often require dosing in the parts-per-million (ppm) range, difurfuryl sulfide achieves the target roasted/meaty profile at concentrations orders of magnitude lower [2].

Evidence DimensionFlavor threshold in water
Target Compound DataDifurfuryl sulfide (ppt to ppb range)
Comparator Or BaselineStandard roasted pyrazines (ppm range)
Quantified Difference1,000x to 10,000x lower concentration required for sensory impact
ConditionsAqueous flavor evaluation

The ultra-low dosage requirement offsets the higher per-kilogram cost, making it highly economical for large-scale industrial procurement.

Long Shelf-Life Ready-to-Drink (RTD) Coffee Beverages

Leveraging its superior oxidative stability compared to furfuryl mercaptan, difurfuryl sulfide is the ideal choice for RTD coffee formulations where preventing flavor staling over months of ambient storage is critical [1].

High-Temperature Baked Goods and Extruded Snacks

Due to its high boiling point (~265 °C), this compound resists volatilization during baking and extrusion, making it superior to lighter analogs like furfuryl methyl sulfide for imparting roasted or meaty notes to thermally processed foods .

Premium Savory and Meat Analogue Flavor Systems

The compound's ultra-low sensory threshold and specific sulfurous-meaty profile make it a highly cost-effective, high-impact ingredient for plant-based meat analogues requiring authentic roasted meat base notes without excessive chemical loading [2].

Physical Description

Solid
Colourless liquid; powerful, repulsive sulfuraceous odour even at dilute concentrations

XLogP3

2.1

Density

1.144-1.154

Melting Point

Mp 31-32 °
31-32°C

UNII

X6O686CPCO

GHS Hazard Statements

Aggregated GHS information provided by 1443 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 1443 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 1442 of 1443 companies with hazard statement code(s):;
H302 (89.18%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.93%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13678-67-6

Wikipedia

Difurfuryl sulfide

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Furan, 2,2'-[thiobis(methylene)]bis-: ACTIVE

Dates

Last modified: 08-15-2023

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